Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole moiety, a piperidine ring, and a nitrophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the nitrophenoxy group. The final step involves the formation of the hydrazide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, piperidine-containing molecules, and nitrophenoxy-substituted compounds. Examples include:
- Indole-3-carbinol
- Piperidine-4-carboxylic acid
- 4-Nitrophenol
Uniqueness
The uniqueness of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81215-63-6 |
---|---|
Molecular Formula |
C23H25N5O5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[2-hydroxy-5-methyl-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C23H25N5O5/c1-16-5-10-20-19(13-16)22(23(30)27(20)15-26-11-3-2-4-12-26)25-24-21(29)14-33-18-8-6-17(7-9-18)28(31)32/h5-10,13,30H,2-4,11-12,14-15H2,1H3 |
InChI Key |
LHGVVGXDJHUFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])O)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.